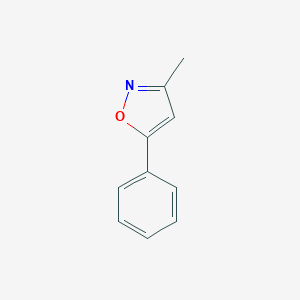
3-Metil-5-fenilisoxazol
Descripción general
Descripción
3-Methyl-5-phenylisoxazole is a heterocyclic compound with the molecular formula C10H9NO. It is characterized by a five-membered isoxazole ring, which includes one nitrogen and one oxygen atom. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and material science.
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions.
Cyclization Reactions: Another approach includes the cyclization of intermediates such as methyl 5-phenylisoxazole-3-carboxylate with hydrazine hydrate in refluxing methanol.
Industrial Production Methods:
Metal-Free Synthesis: Industrial production often employs metal-free synthetic routes to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity.
Types of Reactions:
Oxidation: 3-Methyl-5-phenylisoxazole can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Halogenated derivatives of 3-Methyl-5-phenylisoxazole.
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activities and cellular processes.
Medicine:
Pharmaceuticals: Investigated for its potential as an analgesic, anti-inflammatory, and anticancer agent.
Industry:
Material Science: Employed in the development of novel materials with specific electronic and optical properties.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Isoxazol es un grupo heterocíclico de cinco miembros que se encuentra comúnmente en muchos fármacos disponibles comercialmente . El compuesto “3-Metil-5-fenilisoxazol” cae dentro de esta categoría y podría usarse potencialmente en el campo del descubrimiento de fármacos .
Rutas sintéticas
En el campo de la química sintética, los isoxazoles, incluido el “this compound”, se sintetizan utilizando diversas técnicas . La mayoría de los métodos sintéticos emplean Cu (I) o Ru (II) como catalizadores para la reacción de cicloadición (3 + 2) . Sin embargo, debido a las desventajas asociadas con las reacciones catalizadas por metales, como los altos costos, la baja abundancia, la toxicidad, la generación significativa de residuos y la dificultad para separarse de las mezclas de reacción, se están desarrollando rutas sintéticas alternativas sin metales .
Inhibidores de la aminopeptidasa A
“this compound” se puede usar para inhibidores de la aminopeptidasa A . La aminopeptidasa A es una enzima que se ha visto implicada en la hipertensión y potencialmente en otras afecciones cardiovasculares. Por lo tanto, los inhibidores de esta enzima podrían tener potencial terapéutico.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-phenylisoxazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid
- 4-(Bromomethyl)-3-methyl-5-phenylisoxazole
- 3-Methyl-5-phenylisoxazole-4-carboxylic acid
Uniqueness: 3-Methyl-5-phenylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
3-methyl-5-phenyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYQIYSAUFWXQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143518 | |
| Record name | Isoxazole, 3-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008-75-9 | |
| Record name | Isoxazole, 3-methyl-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-5-phenylisoxazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoxazole, 3-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5-phenylisoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main chemical characteristics of 3-methyl-5-phenylisoxazole?
A1: 3-Methyl-5-phenylisoxazole is a heterocyclic compound containing both isoxazole and phenyl rings. It can undergo various reactions, particularly electrophilic substitutions, due to the presence of electron-rich aromatic rings. [, ]
Q2: How does 3-methyl-5-phenylisoxazole react with electrophilic compounds?
A2: The reactivity of 3-methyl-5-phenylisoxazole with electrophiles is influenced by the base used. [, ]
- n-Butyllithium (n-BuLi): Results in alkylation at both the C-4 position of the isoxazole ring and the C-3 methyl group. Dialkylation is also possible. [, ]
- Lithium diisopropylamide (LDA): Alkylation product distribution depends on the specific alkyl halide used. [, ]
- LDA-TMEDA: Leads to regioselective alkylation at the C-3 methyl group. [, ]
Q3: What is the regioselectivity of nitration in 3-methyl-5-phenylisoxazole?
A3: Nitration studies reveal that: []
- 3-Methyl-5-phenylisoxazole undergoes nitration primarily at the para-position of the phenyl ring. []
- 5-Methyl-3-phenylisoxazole, an isomer, shows nitration at the meta-position of the phenyl ring when reacting as a conjugate acid, and at the para-position when reacting as a free base. []
Q4: Has 3-methyl-5-phenylisoxazole been investigated for biological activity?
A4: Yes, 3-methyl-5-phenylisoxazole has shown nematicidal activity against plant-parasitic nematodes, specifically Meloidogyne incognita and Rotylenchulus reniformis. [] Its activity was comparable to certain neem limonoids, natural nematicidal compounds. []
Q5: Are there any studies on metal complexes with 3-methyl-5-phenylisoxazole?
A5: Yes, research has explored the coordination chemistry of 3-methyl-5-phenylisoxazole with various metals, including:
- Group IIB metals: Studies have investigated the formation and properties of complexes with these metals. []
- Copper (II): Complexes with copper (II) have been synthesized and characterized. []
- Manganese (II): Coordination compounds with manganese (II) have been prepared and studied. []
Q6: Have there been any computational studies on 3-methyl-5-phenylisoxazole and its derivatives?
A6: Theoretical studies utilizing molecular mechanics (MM2) and extended Hückel molecular orbital (EHMO) calculations have been conducted on palladium(II) and platinum(II) complexes with 3-methyl-5-phenylisoxazole and other isoxazole derivatives. [, , ] These studies aimed to:
- Investigate potential antitumor activity by analyzing electronic structures and bonding properties. [, , ]
- Explore relationships between molecular structure, electronic properties, and biological activity. [, , ]
Q7: Can you provide details about the synthesis of 3-methyl-5-phenylisoxazole?
A7: One method involves the reaction of 4-phenylbut-3-en-2-one with hydroxylamine hydrochloride in the presence of a catalyst. [] Another approach utilizes the conversion of pyrimidines into isoxazoles. Specifically, reacting 6-methyl-4-phenylpyrimidine 1-oxide with hydroxylamine hydrochloride yields 3-methyl-5-phenylisoxazole. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


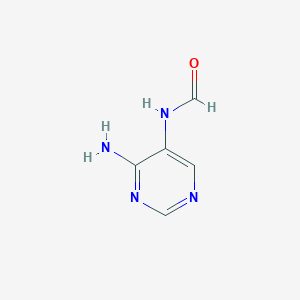
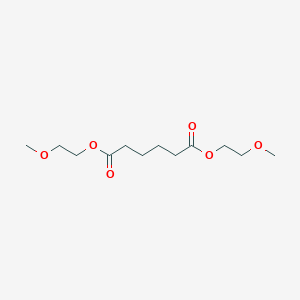
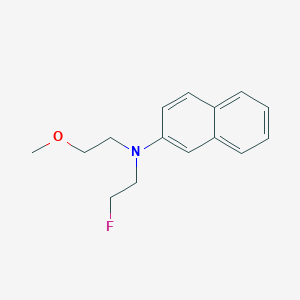

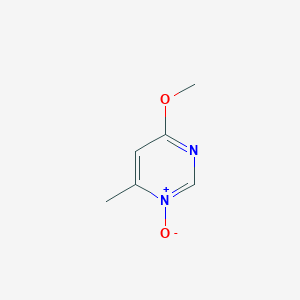
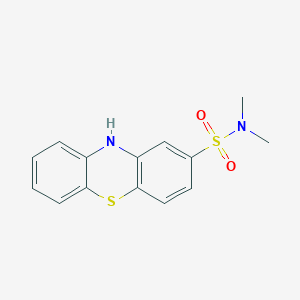
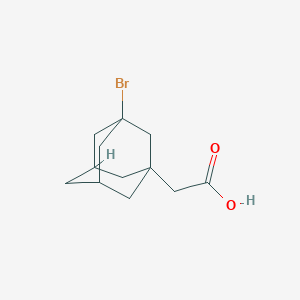
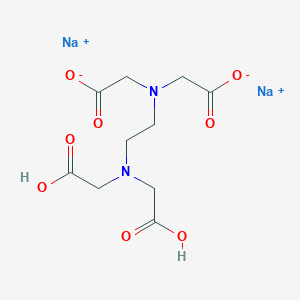
![[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea](/img/structure/B94325.png)
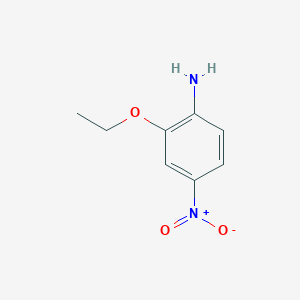
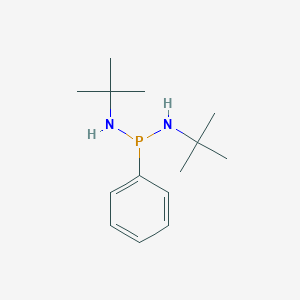
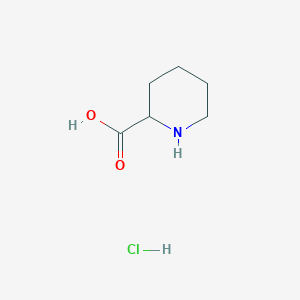
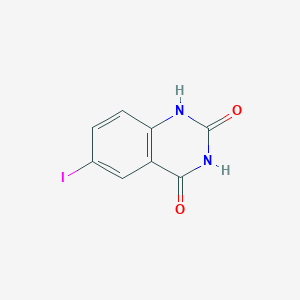
![3-Azaspiro[5.5]undecane](/img/structure/B94333.png)
